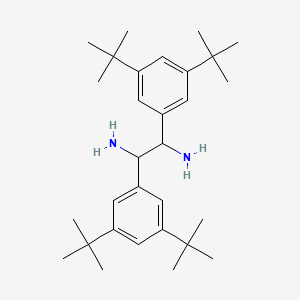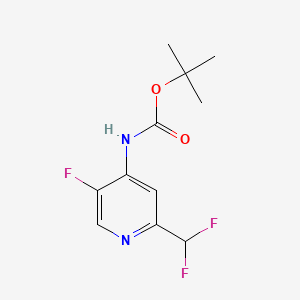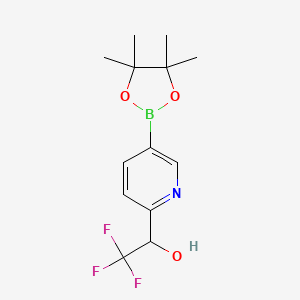
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO4P. It is characterized by the presence of a bromine atom, a methoxy group, and a phosphonate ester group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide under heat to form the phosphonate ester . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-phosphorus bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The reactions are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonates, while coupling reactions can produce complex organophosphorus compounds .
Scientific Research Applications
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Diethyl (4-Bromo-2-methoxyphenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group can mimic phosphate esters, allowing it to interfere with phosphate-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-Bromophenyl)phosphonate: Lacks the methoxy group, which can affect its reactivity and applications.
Diethyl (4-Methoxyphenyl)phosphonate: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Diethyl (4-Bromobutyl)phosphonate: Contains a butyl group instead of a methoxy group, altering its physical and chemical properties.
Uniqueness
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is unique due to the combination of the bromine atom and methoxy group on the benzene ring, which provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C11H16BrO4P |
|---|---|
Molecular Weight |
323.12 g/mol |
IUPAC Name |
4-bromo-1-diethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C11H16BrO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KKFCUIJMZVXOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)


![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)

![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)


